molecular formula C12H8BrF3N2O2 B1440654 Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate CAS No. 1188431-90-4

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Cat. No.: B1440654
CAS No.: 1188431-90-4
M. Wt: 349.1 g/mol
InChI Key: XJQCBVCTYBFCFO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethyl ester functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a naphthyridine precursor followed by the introduction of the trifluoromethyl group and the esterification process to form the ethyl ester. The reaction conditions often require the use of strong acids or bases, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
  • Ethyl 6-fluoro-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
  • Ethyl 6-iodo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Uniqueness

Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated analogs may not. The trifluoromethyl group also imparts distinct electronic properties, making this compound particularly valuable in various chemical and biological studies.

Properties

IUPAC Name

ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2O2/c1-2-20-11(19)8-4-6-3-7(13)5-17-10(6)18-9(8)12(14,15)16/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCBVCTYBFCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
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Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
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Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
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Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
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Ethyl 6-bromo-2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

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